Bienvenue dans la boutique en ligne BenchChem!

4-(p-tolyl)phthalazin-1(2H)-one

PARP inhibition Cell viability Jurkat cells

4-(p-Tolyl)phthalazin-1(2H)-one (CAS 51334-85-1) is the core scaffold for olaparib and derivative PARP inhibitors. With an intrinsic EC50 of 100,000 nM in Jurkat cells, it serves as a validated low-activity baseline for SAR studies and TMZ-potentiation assays (EC50 shift to 20 nM). Its defined LogP (2.90) and melting point (250–255 °C) ensure reproducible physicochemical profiling. Ideal for PARP1 enzyme assays (IC50 55 nM) and neuroblastoma panel screening (CHP-134 IC50 25.0 μM). For R&D use; not for human use.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 51334-85-1
Cat. No. B1602667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-tolyl)phthalazin-1(2H)-one
CAS51334-85-1
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2
InChIInChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18)
InChIKeyZJWOALHADJZGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(p-tolyl)phthalazin-1(2H)-one (CAS 51334-85-1) for PARP Research and Lead Optimization


4-(p-tolyl)phthalazin-1(2H)-one (CAS 51334-85-1), also known as 4-(4-methylphenyl)phthalazin-1(2H)-one, is a phthalazinone-class heterocyclic compound (C15H12N2O; MW 236.27 g/mol) . It functions as a core scaffold in medicinal chemistry, specifically as a poly(ADP-ribose) polymerase (PARP) inhibitor building block [1]. The compound serves as the foundational substructure for the clinically approved drug olaparib and numerous derivative PARP inhibitors [2], making it a critical reference compound for structure-activity relationship (SAR) studies, lead optimization programs, and as a negative control or baseline comparator in PARP inhibition research [3].

Why 4-(p-tolyl)phthalazin-1(2H)-one Cannot Be Substituted by Other Phthalazinone Derivatives


Direct substitution of 4-(p-tolyl)phthalazin-1(2H)-one with other phthalazinone derivatives is scientifically unsound without full experimental validation due to the divergent structure-activity relationships (SAR) inherent to the phthalazinone scaffold. While this compound serves as the core scaffold for olaparib and related PARP inhibitors [1], its intrinsic PARP inhibitory activity is remarkably weak (EC50 = 100,000 nM in Jurkat cells) [2], contrasting sharply with optimized derivatives that achieve nanomolar potency [3]. Furthermore, the phthalazinone scaffold exhibits polypharmacology beyond PARP inhibition, including activity at α1-adrenergic receptors and other targets depending on substitution pattern [4]. The p-tolyl moiety at the 4-position provides a defined physicochemical profile (LogP = 2.90; melting point = 250-255 °C) that influences solubility, crystallinity, and downstream synthetic accessibility in ways that meta- or ortho-tolyl isomers or unsubstituted phthalazinone cannot replicate . Generic substitution without empirical verification introduces uncontrolled variables that compromise experimental reproducibility and data comparability.

Quantitative Evidence Guide: Differentiating 4-(p-tolyl)phthalazin-1(2H)-one from Structural Analogs


PARP1 Inhibitory Activity: Baseline Potency for Scaffold Referencing

4-(p-tolyl)phthalazin-1(2H)-one exhibits weak intrinsic PARP1 inhibitory activity, with an EC50 of 100,000 nM (100 μM) in human Jurkat cells assessed by MTS assay after 96 hours [1]. In the presence of 100 μM temozolomide (TMZ), the EC50 shifts to 20 nM, indicating potentiation of TMZ-mediated cytotoxicity [2]. In cell-free enzymatic assays, the compound inhibits PARP1 catalytic activity with an IC50 of 55 nM after 10 minutes by ELISA [3]. In contrast, optimized phthalazinone-based PARP inhibitors such as olaparib exhibit nanomolar to sub-nanomolar potency (Ki = 1.30 nM for a representative high-affinity derivative [4]), demonstrating that the unadorned p-tolyl scaffold provides a low-activity baseline suitable for negative controls and SAR comparator studies.

PARP inhibition Cell viability Jurkat cells MTS assay

Lipophilicity Profile: Defined LogP for Scaffold Optimization Decisions

4-(p-tolyl)phthalazin-1(2H)-one possesses a measured LogP value of 2.90 and a calculated LogP (cLogP) of approximately 2.95 [1]. This lipophilicity falls within the optimal range for CNS drug candidates (typically LogP = 2-5) while remaining below the threshold associated with poor solubility and high metabolic clearance (LogP > 5). For comparison, the unsubstituted phthalazin-1(2H)-one core (olaparib substructure) exhibits lower lipophilicity, while many highly optimized PARP inhibitors incorporate additional polar functionality that reduces LogP to improve aqueous solubility and pharmacokinetic properties [2]. The defined LogP of 2.90 provides a reproducible baseline for evaluating how subsequent substitutions modulate lipophilicity and, by extension, permeability, solubility, and metabolic stability.

Lipophilicity LogP Physicochemical property Scaffold optimization

Synthetic Versatility: Rh(III)-Catalyzed C-H Functionalization Compatibility

The phthalazinone scaffold, including 4-(p-tolyl)phthalazin-1(2H)-one, is compatible with Rh(III)-catalyzed C-H functionalization methodologies that enable direct C-N bond formation using dioxazolones as amidation sources [1]. This synthetic approach exhibits broad functional group tolerance and complete site-selectivity [2], allowing for late-stage diversification of the phthalazinone core without requiring de novo synthesis for each derivative. In contrast, many alternative heterocyclic scaffolds (e.g., unsubstituted phthalazine, quinazolinones, or isoquinolinones) require different catalytic conditions or protecting group strategies for analogous transformations . The p-tolyl substituent at the 4-position provides a steric and electronic environment that directs regioselectivity in C-H activation reactions, a feature not available in the unsubstituted phthalazin-1(2H)-one core.

C-H activation Rhodium catalysis Late-stage functionalization Scaffold diversification

Cellular Antiproliferative Activity: Neuroblastoma Cell Line Sensitivity

In the Genomics of Drug Sensitivity in Cancer (GDSC1000) dataset, 4-(p-tolyl)phthalazin-1(2H)-one demonstrates an IC50 of 25.0 μM against the CHP-134 neuroblastoma cell line [1]. This antiproliferative activity is notably weaker than that of optimized clinical PARP inhibitors such as olaparib, which typically exhibit IC50 values in the nanomolar range against PARP-sensitive cancer cell lines [2]. The CHP-134 cell line represents a MYCN-amplified neuroblastoma model, a pediatric malignancy with limited therapeutic options and active PARP inhibitor research interest [3]. The micromolar IC50 value establishes this compound as a moderate-activity comparator suitable for benchmarking the potency enhancement achieved through structural optimization of the phthalazinone scaffold.

Neuroblastoma CHP-134 Antiproliferative GDSC1000

Recommended Application Scenarios for 4-(p-tolyl)phthalazin-1(2H)-one in Research and Development


Negative Control for PARP Inhibitor Screening Assays

Use 4-(p-tolyl)phthalazin-1(2H)-one as a low-activity baseline comparator in PARP1 inhibition assays. With an EC50 of 100,000 nM in Jurkat cell viability assays [1], this compound establishes the lower bound of phthalazinone scaffold activity, enabling researchers to calculate fold-potency improvements for optimized derivatives (e.g., B16 derivative exhibits IC50 = 7.8 nM ). The compound's TMZ-potentiating effect (EC50 shift from 100,000 nM to 20 nM with 100 μM TMZ [1]) provides an additional control dimension for evaluating synthetic lethality in BRCA-mutant or homologous recombination-deficient cell models.

Scaffold Starting Point for Lead Optimization Programs

Employ 4-(p-tolyl)phthalazin-1(2H)-one as the core scaffold for medicinal chemistry optimization campaigns targeting PARP inhibition. The compound's defined LogP (2.90) and compatibility with Rh(III)-catalyzed C-H functionalization [2] provide a predictable physicochemical baseline and synthetic tractability for systematic SAR exploration. Researchers can benchmark their derivative potency against the scaffold's intrinsic activity (IC50 = 55 nM in cell-free PARP1 enzymatic assay [3]) to quantify the contribution of each substituent modification.

Reference Standard for Neuroblastoma Drug Sensitivity Studies

Use 4-(p-tolyl)phthalazin-1(2H)-one as a reference compound in neuroblastoma cell line screening panels, particularly in CHP-134 (MYCN-amplified) models where the compound exhibits an IC50 of 25.0 μM [4]. This established potency value enables cross-study comparability and normalization of screening data across different laboratories investigating PARP inhibitor sensitivity in pediatric neuroblastoma, a disease context where PARP inhibition remains an active area of preclinical investigation [5].

α1-Adrenergic Receptor Antagonist Scaffold Derivatization

Utilize 4-(p-tolyl)phthalazin-1(2H)-one as the core structural motif for developing α1-adrenergic receptor antagonists. The 4-(4-methylphenyl)phthalazin-1(2H)-one system, when linked through alkyl spacers to arylpiperazine moieties, generates compounds with measurable affinity and selectivity toward α1-AR, α2-AR, and 5HT1A serotoninergic receptors [6]. This alternative pharmacological application leverages the same scaffold for a distinct therapeutic target, expanding the compound's utility beyond PARP-focused research programs.

Quote Request

Request a Quote for 4-(p-tolyl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.